molecular formula C22H28O6Sn B084290 Dibutylbis[(2-hydroxybenzoyl)oxy]stannane CAS No. 14214-24-5

Dibutylbis[(2-hydroxybenzoyl)oxy]stannane

Cat. No. B084290
CAS RN: 14214-24-5
M. Wt: 507.2 g/mol
InChI Key: SEWORRWYWLQQNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylbis[(2-hydroxybenzoyl)oxy]stannane, also known as DBDHS, is an organotin compound that has gained attention for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and methanol. DBDHS has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has been suggested that Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can coordinate with the oxygen atoms of the carbonyl group in organic substrates, leading to the activation of the substrate and the formation of a reactive intermediate.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane have not been extensively studied. However, it has been found to be relatively non-toxic in animal studies. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have low acute toxicity and no significant adverse effects on the liver, kidney, or hematopoietic system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in lab experiments is its high solubility in organic solvents. This makes it easy to handle and use in organic reactions. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is also relatively stable under normal laboratory conditions. However, one limitation of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is its potential toxicity. It is important to handle Dibutylbis[(2-hydroxybenzoyl)oxy]stannane with care and to follow appropriate safety protocols when using it in lab experiments.

Future Directions

There are several future directions for the use of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in scientific research. One potential application is in the development of new drugs. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have anti-tumor and anti-inflammatory properties, and further studies could explore its potential as a therapeutic agent. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane could also be used as a catalyst in the synthesis of new chiral compounds, which could have applications in the pharmaceutical industry. Additionally, further studies could explore the mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane and its potential as a catalyst in other organic reactions.

Synthesis Methods

Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can be synthesized by reacting dibutyltin oxide with 2-hydroxybenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds at a temperature of around 120°C and yields Dibutylbis[(2-hydroxybenzoyl)oxy]stannane as a white crystalline powder. Other synthesis methods include the reaction of dibutyltin dichloride with 2-hydroxybenzoic acid in the presence of a base, such as triethylamine.

Scientific Research Applications

Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been found to have various applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used as a reagent in the synthesis of chiral compounds, such as chiral β-lactams. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been explored for its potential use in the development of new drugs, such as anti-tumor agents and anti-inflammatory agents.

properties

CAS RN

14214-24-5

Product Name

Dibutylbis[(2-hydroxybenzoyl)oxy]stannane

Molecular Formula

C22H28O6Sn

Molecular Weight

507.2 g/mol

IUPAC Name

[dibutyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate

InChI

InChI=1S/2C7H6O3.2C4H9.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-3-4-2;/h2*1-4,8H,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

SEWORRWYWLQQNW-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O

Other CAS RN

14214-24-5

Origin of Product

United States

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